5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione
Overview
Description
5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione typically involves the bromination of an indole precursor followed by the introduction of the hexa-2,4-dienoyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent acylation step can be achieved using hexa-2,4-dienoic acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione involves its interaction with specific molecular targets. The bromine atom and the hexa-2,4-dienoyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2,3-dione: Lacks the hexa-2,4-dienoyl group, resulting in different chemical and biological properties.
1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione is unique due to the presence of both the bromine atom and the hexa-2,4-dienoyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-2-3-4-5-12(17)16-11-7-6-9(15)8-10(11)13(18)14(16)19/h2-8H,1H3/b3-2+,5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAAKCDJJQBYNV-MQQKCMAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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